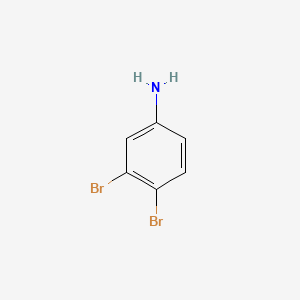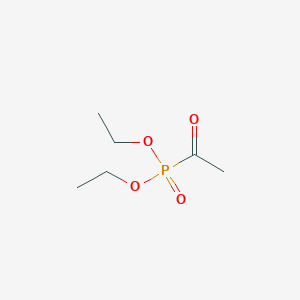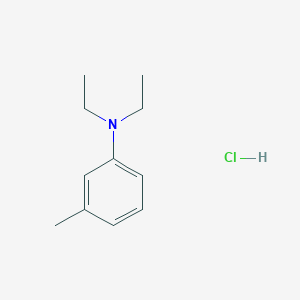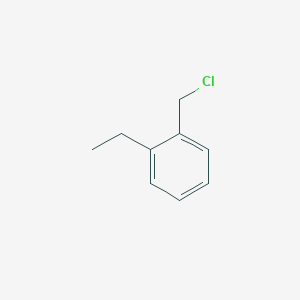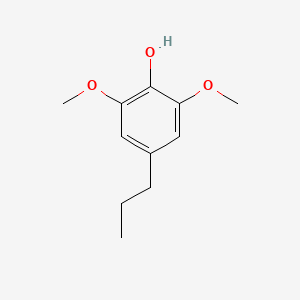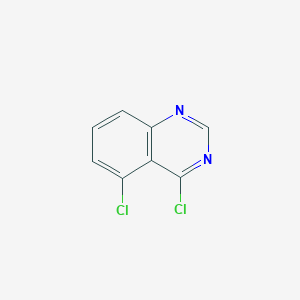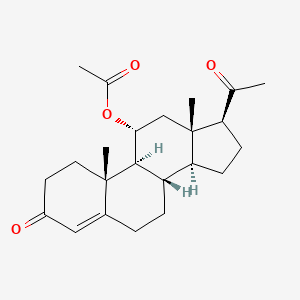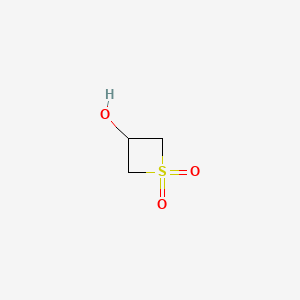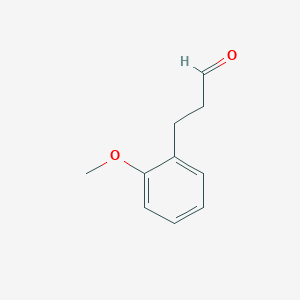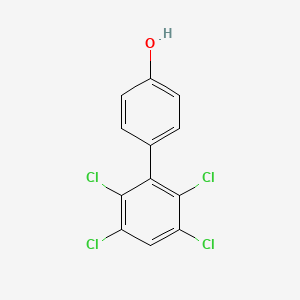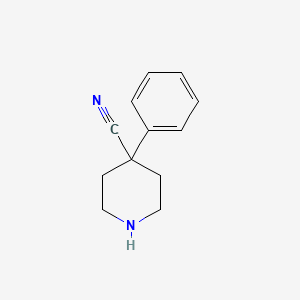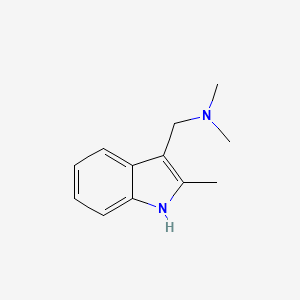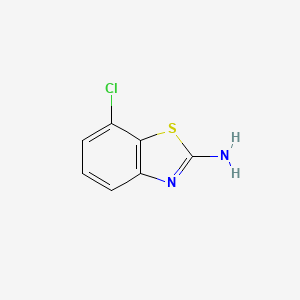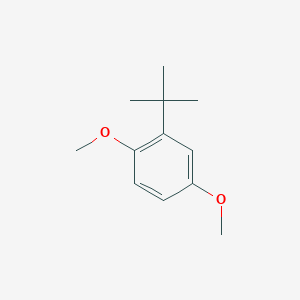
2-叔丁基-1,4-二甲氧基苯
描述
2-tert-Butyl-1,4-dimethoxybenzene is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two methoxy groups and a tert-butyl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
科学研究应用
2-tert-Butyl-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
作用机制
Target of Action
The primary target of 2-tert-Butyl-1,4-dimethoxybenzene is the aromatic ring in the electrophilic aromatic substitution reactions . The compound acts as an electrophile, which is a species that accepts electrons and forms a new covalent bond in a reaction .
Mode of Action
2-tert-Butyl-1,4-dimethoxybenzene interacts with its targets through a process known as Friedel-Crafts alkylation . This process involves the formation of a carbocation, which is a positively charged carbon atom . The carbocation then attacks the aromatic ring, leading to the substitution of a hydrogen atom on the aromatic ring with the alkyl group .
Biochemical Pathways
The action of 2-tert-Butyl-1,4-dimethoxybenzene affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic ring with an electrophile . The downstream effects include the formation of a new covalent bond and the generation of a substituted aromatic compound .
Pharmacokinetics
Given its molecular weight of 19427 g/mol , it can be inferred that it may have good bioavailability
Result of Action
The molecular effect of the action of 2-tert-Butyl-1,4-dimethoxybenzene is the formation of a new covalent bond between the aromatic ring and the alkyl group . On a cellular level, this can lead to changes in the chemical structure of the aromatic compounds present in the cell .
Action Environment
The action, efficacy, and stability of 2-tert-Butyl-1,4-dimethoxybenzene can be influenced by various environmental factors. For instance, the electronic nature of the substituents can affect the stability of the carbocation and thus the rate of the reaction . Steric factors, such as the size of the substituents, can also influence the reaction by obstructing further substitution . Additionally, the compound’s action may be affected by its physical environment, such as temperature and pH .
准备方法
Synthetic Routes and Reaction Conditions
2-tert-Butyl-1,4-dimethoxybenzene can be synthesized through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol. The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4) to generate the tert-butyl cation, which then reacts with 1,4-dimethoxybenzene to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 2-tert-Butyl-1,4-dimethoxybenzene follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
化学反应分析
Types of Reactions
2-tert-Butyl-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like alkyl halides and acyl halides in the presence of Lewis acids are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms depending on the specific conditions and reagents used.
Substitution: Alkylated or acylated derivatives of the original compound.
相似化合物的比较
Similar Compounds
1,4-Dimethoxybenzene: Lacks the tert-butyl group, making it less sterically hindered.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Contains an additional tert-butyl group, increasing steric hindrance.
1,4-Di-tert-butylbenzene: Lacks methoxy groups, making it less electron-rich
Uniqueness
2-tert-Butyl-1,4-dimethoxybenzene is unique due to the combination of electron-donating methoxy groups and the steric hindrance provided by the tert-butyl group. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
IUPAC Name |
2-tert-butyl-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)10-8-9(13-4)6-7-11(10)14-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJDUNBMKMTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051854 | |
| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
21112-37-8 | |
| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21112-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethoxy-2-tert-butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-tert-Butyl-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-1,4-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIMETHOXY-2-TERT-BUTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SXS8Y6R6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


